苯基苯乙烯砜

描述

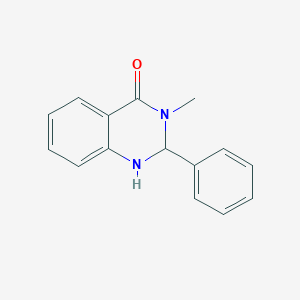

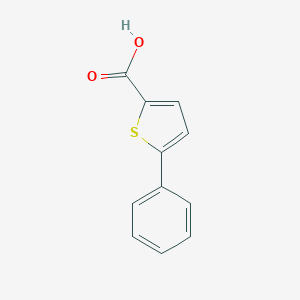

Phenyl styryl sulfones are a class of organic compounds characterized by the presence of a phenyl group attached to a vinyl sulfone moiety. These compounds are of interest due to their utility in various chemical reactions and potential applications in material science.

Synthesis Analysis

The synthesis of phenyl styryl sulfones can be achieved through different methodologies. One approach involves the oxidative addition of Pd^0 to Ar-SO2R bonds, leading to the formation of styryl sulfoxides and sulfones. This process is a variant of the Mizoroki-Heck reaction, which is reported for thio derivatives such as phenyl vinyl sulfones and sulfoxides. The reaction is catalyzed by palladium acetate and can be facilitated by using catalytic amounts of Pd in the presence of silver carbonate . Another synthetic route is the Knoevenagel condensation of Z-styryl-sulfonylacetic acid with araldehydes, which has been used to prepare E, Z-bis(styryl) sulfones . Additionally, the condensation of 2-phenylethanesulfonylacetic acid with araldehydes followed by dehydrogenation can yield E,E-bis(styryl) sulfones .

Molecular Structure Analysis

The molecular structure of phenyl styryl sulfones has been studied using various techniques, including X-ray diffraction. For instance, the crystal structure of a bromohydrin derivative of trans-β-styryl p-tolyl sulfoxide has been determined, revealing a hexagonal space group and specific bond lengths and angles that contribute to the molecule's stability and reactivity .

Chemical Reactions Analysis

Phenyl styryl sulfones participate in a variety of chemical reactions. They can act as acceptors in Heck-type reactions, transferring the aryl group to alkyl acrylates to form cinnamic esters . They are also involved in nucleophilic [3 + 2] cycloadditions, where allenyl sulfones can rearrange to give isomeric 3-pyrrolines . Furthermore, phenyl styryl sulfones can undergo selective catalytic meta sulfonation in the presence of (arene)ruthenium(II) complexes, demonstrating atypical regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl styryl sulfones are influenced by their molecular structure. They exhibit good solubility in common aprotic solvents and have high thermal stability, as indicated by the high desulfonation temperature of sulfonated polyimides derived from phenyl sulfone-based monomers . The mass spectra of styryl sulfoxides and sulfones show a variety of rearrangement reactions, which provide insights into their stability and reactivity under different conditions . Additionally, highly sulfonated poly(phenylene sulfide) derivatives of phenyl styryl sulfones demonstrate excellent thermal stability and high conductivity, making them suitable for applications as thermostable proton-conducting polymers10.

科学研究应用

有机合成中的应用: 苯乙烯基砜,包括苯基苯乙烯砜,已用于 Heck 型反应。这些化合物与 Pd(OAc)2 反应形成苯乙烯基亚砜和砜,证明了它们在有机合成中的用途 (García Ruano,Alemán,& Garcı́a Paredes,2006)。

质谱研究: 苯乙烯基亚砜和砜(包括苯基苯乙烯砜)的气相离子化学已经得到研究。这些化合物在质谱中表现出各种重排反应,说明它们在分析化学中的相关性 (Kinstle 和 Oliver,1972)。

神经保护剂研究: 苯基苯乙烯砜衍生物因其神经保护作用而受到研究,特别是在帕金森氏症中。这些化合物,包括一类新型苯乙烯基砜,已显示出抗氧化和抗神经炎症的特性 (郭等人,2021)。

电池技术中的应用: 苯乙烯基砜(一种相关化合物)已被用作电解质添加剂,以提高电池中富锂正极材料的性能。这一应用展示了其在增强储能技术方面的潜力 (郑等人,2016)。

抗癌研究: 新的苯乙烯基砜化合物(可能包括苯基苯乙烯砜衍生物)已被合成并评估其在癌症研究中的抗增殖活性。其中一些化合物在动物模型中显示出显着的肿瘤生长抑制作用 (Vedula 等人,2003)。

作用机制

Target of Action

It has been employed as a vinyl sulfone drug in selective kidney disease medium (skdm-2) for bacterial growth .

Mode of Action

It has been observed that the α-amino c(sp3) radical adds to the double bond of phenyl trans-styryl sulfone, yielding another c(sp3) radical that leads to the final vinylation .

Result of Action

It has been used in the selective kidney disease medium (skdm-2) for bacterial growth , suggesting it may have some influence on bacterial cell processes.

安全和危害

未来方向

The field of sulfone synthesis, including phenyl styryl sulfone, is seeing significant advancements. There is a focus on developing more sustainable methods of synthesis, including the use of photo- and electrochemical methods . Furthermore, the potential applications of sulfones in various fields, including as drugs, agrochemicals, or functional materials, are being explored .

属性

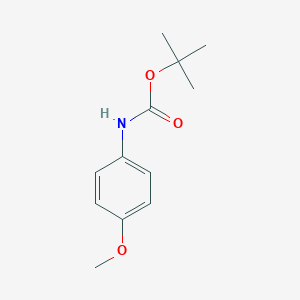

IUPAC Name |

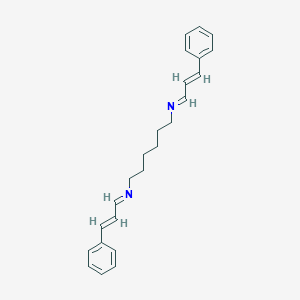

[(E)-2-(benzenesulfonyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCCXFLTURVLK-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl styryl sulfone | |

CAS RN |

16212-06-9, 5418-11-1 | |

| Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl trans-Styryl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is phenyl trans-styryl sulfone typically synthesized?

A: One efficient synthesis method is the Heck reaction. Arenediazonium salts react with phenyl vinyl sulfone in the presence of a palladium catalyst to yield phenyl trans-styryl sulfone derivatives. This method offers mild and neutral conditions compared to traditional anionic condensation routes. [] You can find more details on the specific reaction conditions and yields in the research by [Bandyopadhyay et al. (1995)]. []

Q2: What are the advantages of using phenyl trans-styryl sulfone in organic synthesis?

A: Phenyl trans-styryl sulfone is a Michael acceptor, making it a valuable reagent in organic synthesis. For instance, it participates in Michael additions with secondary nitroalkanes. [] This reactivity allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.

Q3: Has phenyl trans-styryl sulfone been explored in photoredox catalysis?

A: Yes, research shows that colloidal cadmium sulfide (CdS) quantum dots (QDs) can photocatalyze a carbon-carbon coupling reaction between 1-phenylpyrrolidine (PhPyr) and phenyl trans-styryl sulfone using visible light. [] This reaction proceeds without a sacrificial oxidant, reductant, or co-catalyst, highlighting the potential of phenyl trans-styryl sulfone in sustainable chemistry.

Q4: How does modifying the structure of phenyl trans-styryl sulfone affect its reactivity?

A: Substitutions on the phenyl rings can significantly influence the reactivity of phenyl trans-styryl sulfone. For example, in cyclopropanation reactions with phenacylsulfonium ylides, the presence and position of substituents on the phenyl rings of both the sulfone and the ylide impact the reaction yield. []

Q5: Are there any studies investigating the mechanism of reactions involving phenyl trans-styryl sulfone?

A: Yes, electrochemical techniques combined with mass spectrometry have been employed to understand reaction mechanisms. For example, [Wang et al. (2022)] [] investigated the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines using phenyl trans-styryl sulfone. Their research identified short-lived radical intermediates, shedding light on the reaction pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)